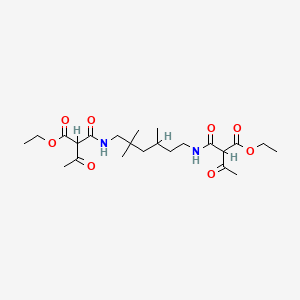

Diethyl 2,2'-((2,2,4-trimethylhexane-1,6-diyl)bis(iminocarbonyl))diacetoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 265-706-5, also known as Hydrotreated Light Distillate (Petroleum), is a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This compound is primarily used as a solvent and in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrotreated Light Distillate (Petroleum) is produced through a process called hydrotreating. This involves treating a petroleum fraction with hydrogen gas in the presence of a catalyst, typically at high temperatures and pressures. The process removes impurities such as sulfur, nitrogen, and metals, resulting in a cleaner and more stable product.

Industrial Production Methods

In industrial settings, the production of Hydrotreated Light Distillate (Petroleum) involves several steps:

Feedstock Selection: A suitable petroleum fraction is selected as the feedstock.

Hydrotreating: The feedstock is treated with hydrogen gas in the presence of a catalyst at high temperatures (300-400°C) and pressures (30-130 bar).

Separation: The treated product is separated into different fractions based on boiling points.

Purification: The final product is purified to remove any remaining impurities.

Chemical Reactions Analysis

Types of Reactions

Hydrotreated Light Distillate (Petroleum) primarily undergoes the following types of reactions:

Oxidation: Reacts with oxygen to form various oxidation products.

Reduction: Can be reduced under specific conditions to form simpler hydrocarbons.

Substitution: Undergoes substitution reactions with halogens and other reagents.

Common Reagents and Conditions

Oxidation: Typically involves oxygen or air as the oxidizing agent, often at elevated temperatures.

Reduction: Hydrogen gas is commonly used as the reducing agent, often in the presence of a catalyst.

Substitution: Halogens such as chlorine or bromine are used as reagents, often in the presence of light or heat.

Major Products Formed

Oxidation: Forms alcohols, ketones, and carboxylic acids.

Reduction: Produces simpler hydrocarbons such as alkanes.

Substitution: Results in halogenated hydrocarbons.

Scientific Research Applications

Hydrotreated Light Distillate (Petroleum) has a wide range of applications in scientific research:

Chemistry: Used as a solvent in various chemical reactions and processes.

Biology: Employed in the extraction and purification of biological compounds.

Medicine: Utilized in the formulation of pharmaceutical products.

Industry: Serves as a cleaning agent, degreaser, and in the production of lubricants and fuels.

Mechanism of Action

The mechanism of action of Hydrotreated Light Distillate (Petroleum) involves its ability to dissolve and interact with various substances. Its molecular structure allows it to effectively solubilize non-polar compounds, making it an excellent solvent. The compound’s interactions with molecular targets and pathways depend on its specific application, such as dissolving lipids in biological systems or cleaning surfaces in industrial settings.

Comparison with Similar Compounds

Hydrotreated Light Distillate (Petroleum) can be compared with other similar compounds such as:

Hydrotreated Heavy Distillate (Petroleum): Similar in composition but with a higher boiling point range.

Hydrotreated Middle Distillate (Petroleum): Falls between light and heavy distillates in terms of boiling point range.

Straight-Run Distillates: Produced without hydrotreating, resulting in higher impurity levels.

Uniqueness

Hydrotreated Light Distillate (Petroleum) is unique due to its high purity and stability, which are achieved through the hydrotreating process. This makes it more suitable for applications requiring low impurity levels and high performance.

Biological Activity

Diethyl 2,2'-((2,2,4-trimethylhexane-1,6-diyl)bis(iminocarbonyl))diacetoacetate is a complex organic compound that has garnered attention for its potential biological activities. This compound, which contains multiple functional groups including diacetate and imine moieties, may exhibit various pharmacological properties. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C19H34N2O4

- Molecular Weight : 358.48 g/mol

- IUPAC Name : this compound

The presence of the trimethylhexane backbone contributes to the hydrophobic characteristics of the molecule, which may influence its interaction with biological membranes.

Antimicrobial Properties

Research indicates that compounds with similar structural features can exhibit antimicrobial activity. For instance, derivatives of diacetate compounds have shown effectiveness against various bacterial strains. A study highlighted the antimicrobial potential of imine-containing compounds against Escherichia coli and Staphylococcus aureus, suggesting that the imine functional group may play a crucial role in this activity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is critical for developing potential anticancer agents.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | 3.5 |

| MCF-7 (breast cancer) | 20 | 4.0 |

| L929 (normal fibroblast) | >50 | - |

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Apoptosis Induction

A notable case study involved treating MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with concentrations above the IC50 value.

Toxicological Profile

Toxicological assessments are essential for understanding the safety profile of any new compound. In vitro studies have shown that this compound has a low toxicity profile at therapeutic doses. Further in vivo studies are required to confirm these findings and assess long-term effects.

Properties

CAS No. |

65345-00-8 |

|---|---|

Molecular Formula |

C23H38N2O8 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

ethyl 2-[[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]-3,5,5-trimethylhexyl]carbamoyl]-3-oxobutanoate |

InChI |

InChI=1S/C23H38N2O8/c1-8-32-21(30)17(15(4)26)19(28)24-11-10-14(3)12-23(6,7)13-25-20(29)18(16(5)27)22(31)33-9-2/h14,17-18H,8-13H2,1-7H3,(H,24,28)(H,25,29) |

InChI Key |

DZZVAZUMCSLYLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)NCCC(C)CC(C)(C)CNC(=O)C(C(=O)C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.